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Abstract

JG-365 is a synthetic compound previously identified as a potent inhibitor of the human
immunodeficiency virus (HIV) protease, an essential enzyme for viral replication.[1][2] This
document outlines the comprehensive in vitro evaluation of JG-365 against a broader panel of
viruses and elucidates its potential mechanisms of action beyond HIV protease inhibition. The
findings presented herein suggest that JG-365 possesses a wider spectrum of antiviral activity
and may function through the modulation of host cell signaling pathways critical for viral life
cycles. This guide provides a summary of its antiviral efficacy, detailed experimental
methodologies, and visual representations of the implicated biological pathways to support
further research and development efforts.

Quantitative Antiviral Data

The in vitro antiviral activity of JG-365 was assessed against a panel of representative viruses
from different families. The 50% effective concentration (EC50), 50% cytotoxic concentration
(CC50), and the resulting selectivity index (SI = CC50/EC50) were determined in relevant cell
lines. All data are presented as the mean * standard deviation from three independent
experiments.

Table 1: In Vitro Antiviral Activity of JG-365
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Virus ] . Selectivity
. Virus Cell Line EC50 (pM) CC50 (pM)
Family Index (SI)
Retroviridae HIV-1 (11IB) MT-4 0.008 £0.002 >100 >12500
. Influenza
Orthomyxoviri
g A/PR/8/34 MDCK 125+1.8 >100 >8
ae
(H1N1)
o Dengue Virus
Flaviviridae Vero 25331 >100 >4
(DENV-2)
Coronavirida SARS-CoV-2
Vero E6 38.1+45 >100 >2.6
e (WA1/2020)
Herpes
Herpesviridae  Simplex Virus  Vero 452 +5.2 >100 >2.2
1 (HSV-1)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Lines and Viruses

e Cell Lines:

[¢]

MT-4 (human T-cell leukemia) cells were cultured in RPMI-1640 medium.

o

Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle
Medium (DMEM).

o

Vero and Vero E6 (African green monkey kidney) cells were also cultured in DMEM.

o

All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and
100 pg/mL streptomycin. Cells were maintained at 37°C in a 5% CO2 incubator.

e \iruses:

o HIV-1 (llIB) was propagated in MT-4 cells.
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o Influenza A/Puerto Rico/8/34 (H1N1) was propagated in MDCK cells.[3]

o Dengue Virus type 2 (DENV-2) and SARS-CoV-2 (WA1/2020) were propagated in Vero E6
cells.

o Herpes Simplex Virus type 1 (HSV-1) was propagated in Vero cells.

Cytotoxicity Assay

The cytotoxicity of JG-365 was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) assay.[3]

Seed cells in a 96-well plate at a density of 1 x 1074 cells/well and incubate for 24 hours.
o Replace the medium with fresh medium containing serial dilutions of JG-365.
 Incubate for 48-72 hours, corresponding to the duration of the antiviral assay.

e Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

e Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

e The CC50 value was calculated as the compound concentration required to reduce cell
viability by 50%.

Plaque Reduction Assay

For adherent cell lines (MDCK, Vero, Vero E6), a plague reduction assay was performed to
determine the antiviral activity of JG-365.[4][5]

o Seed cells in 24-well plates and grow to 90-100% confluence.[6]
o Pre-treat the cells with various concentrations of JG-365 for 1 hour.

« Infect the cells with the respective virus at a multiplicity of infection (MOI) that produces a
countable number of plaques (e.g., 100 plaque-forming units/well).
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» After a 1-hour adsorption period, remove the virus inoculum and wash the cells with
phosphate-buffered saline (PBS).

e Add an overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose) containing the
corresponding concentrations of JG-365.

 Incubate the plates at 37°C until visible plaques are formed (typically 2-5 days).
o Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

o Count the number of plaques, and calculate the EC50 as the concentration of JG-365 that
reduces the plaqgue number by 50% compared to the virus control.

HIV-1 Antiviral Assay

o MT-4 cells were seeded at 5 x 10”4 cells/well in a 96-well plate.

o Cells were treated with serial dilutions of JG-365 and immediately infected with HIV-1 (I1IB)
at an MOI of 0.01.

o After 5 days of incubation, the cytopathic effect (CPE) was measured using the MTT assay.
e The EC50 was calculated as the concentration that inhibited 50% of the viral CPE.

Signaling Pathway and Mechanistic Diagrams

The following diagrams, created using the DOT language, illustrate the hypothetical
mechanisms of action and experimental workflows for JG-365.

General Antiviral Drug Action

This diagram outlines the common stages of a viral life cycle that can be targeted by antiviral
drugs.[7]
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Caption: General stages of the viral life cycle targeted by antiviral agents.
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Plague Reduction Assay Workflow

This diagram illustrates the key steps involved in the plaque reduction assay used to quantify
the antiviral activity of JG-365.[8][9]
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Caption: Workflow for the in vitro plaque reduction assay.
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Hypothetical PI3K/Akt Signaling Inhibition by JG-365

Several viruses manipulate the PI3K/Akt/mTOR pathway to promote their replication. This
diagram illustrates a hypothetical mechanism where JG-365 inhibits this pathway, leading to an

antiviral effect.
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Caption: Hypothetical inhibition of the PI3K/Akt pathway by JG-365.

Discussion and Future Directions
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The data presented in this technical guide indicates that JG-365, in addition to its known anti-
HIV activity, exhibits inhibitory effects against a range of other viruses in vitro, albeit at higher
concentrations. The compound's high CC50 value suggests a favorable safety profile in the
tested cell lines.

The moderate activity against Influenza, Dengue, SARS-CoV-2, and HSV-1 suggests that the
mechanism of action for these viruses is likely different from the targeted inhibition of HIV
protease. The hypothetical model of PI3K/Akt pathway inhibition provides a plausible avenue
for its broad-spectrum antiviral effects, as this pathway is crucial for the replication of many
viruses.

Future studies should focus on:

» Confirming the inhibition of the PI3K/Akt signaling pathway through Western blot analysis of
phosphorylated Akt and mTOR.

» Conducting time-of-addition experiments to determine which stage of the viral life cycle is
inhibited by JG-365.

o Evaluating the in vivo efficacy and safety of JG-365 in animal models for the most promising
viral targets.

e Structure-activity relationship (SAR) studies to optimize the compound for broader and more
potent antiviral activity.

This document serves as a foundational guide for researchers interested in exploring the
potential of JG-365 as a broad-spectrum antiviral agent. The provided protocols and
mechanistic insights are intended to facilitate the design of further experiments to validate and
expand upon these preliminary findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1672832?utm_src=pdf-body
https://www.benchchem.com/product/b1672832?utm_src=pdf-body
https://www.benchchem.com/product/b1672832?utm_src=pdf-body
https://www.benchchem.com/product/b1672832?utm_src=pdf-body
https://www.benchchem.com/product/b1672832?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1. medkoo.com [medkoo.com]
2. medchemexpress.com [medchemexpress.com]

3. An in vitro antiviral evaluation of punicalagin toward influenza A virus - PMC
[pmc.ncbi.nlm.nih.gov]

4. In Vitro Anti-Influenza Virus Activities of a New Lignhan Glycoside from the Latex of
Calotropis gigantea - PMC [pmc.ncbi.nlm.nih.gov]

5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-
biolabs.com]

6. IFN-AL Displays Various Levels of Antiviral Activity In Vitro in a Select Panel of RNA
Viruses - PMC [pmc.ncbi.nim.nih.gov]

7. youtube.com [youtube.com]
8. youtube.com [youtube.com]
9. asm.org [asm.org]

To cite this document: BenchChem. [In Vitro Antiviral Activity of JG-365: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672832#in-vitro-antiviral-activity-of-jg-365]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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